![molecular formula C15H14N2O3 B3343511 n-(2,4-Dimethylphenyl)-4-nitrobenzamide CAS No. 5362-16-3](/img/structure/B3343511.png)
n-(2,4-Dimethylphenyl)-4-nitrobenzamide
Overview
Description
N-(2,4-Dimethylphenyl)-4-nitrobenzamide, also known as DNAN, is a synthetic organic compound that has gained significant attention in the field of scientific research due to its unique properties. DNAN is a nitroaromatic compound that has been used as an energetic material in the production of explosives. However, recent studies have shown that DNAN has potential applications in the fields of medicine and biotechnology.
Mechanism of Action
The mechanism of action of n-(2,4-Dimethylphenyl)-4-nitrobenzamide is not fully understood, but it is believed to involve the interaction of the nitro group with cellular components such as proteins and DNA. n-(2,4-Dimethylphenyl)-4-nitrobenzamide has been shown to induce oxidative stress and DNA damage in cells, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
n-(2,4-Dimethylphenyl)-4-nitrobenzamide has been shown to have cytotoxic effects on various cell lines, including human liver cells and cancer cells. n-(2,4-Dimethylphenyl)-4-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, the exact biochemical and physiological effects of n-(2,4-Dimethylphenyl)-4-nitrobenzamide are still being studied.
Advantages and Limitations for Lab Experiments
One advantage of using n-(2,4-Dimethylphenyl)-4-nitrobenzamide in lab experiments is its fluorescent properties, which make it a valuable tool for studying DNA damage and repair mechanisms. However, one limitation of using n-(2,4-Dimethylphenyl)-4-nitrobenzamide is its cytotoxic effects, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on n-(2,4-Dimethylphenyl)-4-nitrobenzamide. One area of research could focus on developing new methods for synthesizing n-(2,4-Dimethylphenyl)-4-nitrobenzamide and improving its purity. Another area of research could focus on further investigating the mechanism of action of n-(2,4-Dimethylphenyl)-4-nitrobenzamide and its potential applications in the field of medicine. Additionally, research could be conducted to explore the potential use of n-(2,4-Dimethylphenyl)-4-nitrobenzamide in the development of new diagnostic tools for DNA damage and repair.
Scientific Research Applications
N-(2,4-Dimethylphenyl)-4-nitrobenzamide has been the subject of numerous studies due to its potential applications in various fields of scientific research. One of the most promising applications of n-(2,4-Dimethylphenyl)-4-nitrobenzamide is its use as a fluorescent probe for the detection of DNA damage. n-(2,4-Dimethylphenyl)-4-nitrobenzamide has been shown to selectively bind to damaged DNA and emit fluorescence, which can be detected using spectroscopic techniques. This property of n-(2,4-Dimethylphenyl)-4-nitrobenzamide makes it a valuable tool for studying DNA damage and repair mechanisms.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-8-14(11(2)9-10)16-15(18)12-4-6-13(7-5-12)17(19)20/h3-9H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKYGXKJOVLPDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303616 | |
Record name | n-(2,4-dimethylphenyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2,4-Dimethylphenyl)-4-nitrobenzamide | |
CAS RN |
5362-16-3 | |
Record name | n-(2,4-dimethylphenyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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